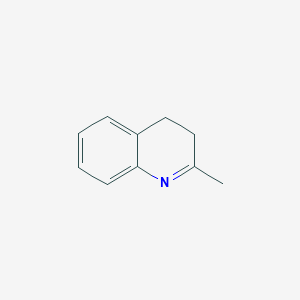

2-Methyl-3,4-dihydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73721-12-7 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-methyl-3,4-dihydroquinoline |

InChI |

InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,6-7H2,1H3 |

InChI Key |

VNZWNRCFUPHWMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3,4 Dihydroquinoline and Its Functionalized Derivatives

Catalytic Annulation Reactions for Dihydroquinoline Ring Formation

Catalytic annulation reactions have become a cornerstone for the synthesis of dihydroquinoline ring systems. Modern approaches, including hydrazine-catalyzed metathesis and gold-catalyzed hydroarylation, offer mild and selective conditions for the construction of these valuable heterocyclic structures. chemrxiv.orgnih.gov

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) for 1,2-Dihydroquinolines

A notable advancement in dihydroquinoline synthesis is the use of hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). chemrxiv.orgacs.org This method facilitates the conversion of readily available N-allyl 2-aminobenzaldehydes into 1,2-dihydroquinolines. chemrxiv.orgnih.gov The reaction proceeds through a catalytic cycle involving a [3+2] cycloaddition and a subsequent cycloreversion, a strategy that has expanded the toolkit for quinoline (B57606) synthesis. acs.orgnih.gov

This synthetic route is particularly advantageous as it often employs simple conditions, such as an alcohol solvent and heat, with a mild buffered hydrazine (B178648) catalyst, making it compatible with a variety of functional groups. nih.govacs.org In a typical procedure, an N-prenylated 2-aminobenzaldehyde (B1207257) is treated with a hydrazine catalyst, like a [2.2.1]-bicyclic hydrazine, in a solvent such as isopropanol (B130326) at elevated temperatures to yield the corresponding 1,2-dihydroquinoline (B8789712). chemrxiv.orgresearchgate.net

The hydrazine-catalyzed RCCOM method has demonstrated broad substrate scope and high efficiency for producing a range of 1,2-dihydroquinolines. chemrxiv.orgnih.gov The reaction is effective for substrates with various substitution patterns on the aromatic ring. For instance, N-tosyl-2-aminobenzaldehyde derivatives with methyl groups at the 5-, 6-, and 7-positions of the aryl ring all produce the corresponding 1,2-dihydroquinoline products in high yields. nih.gov The use of commercially available prenyl bromide as the alkene source is enabled by the facile rate of the rate-determining cycloreversion step in these aniline-based substrates. acs.orgnih.gov

The efficiency of the reaction is highlighted by the high yields obtained for various substituted precursors as detailed in the table below.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | H | H | H | H | 1,2-dihydro-2,2,4-trimethyl-1-tosylquinoline | 91 |

| 2 | Me | H | H | H | 1,2-dihydro-2,2,4,5-tetramethyl-1-tosylquinoline | 89 |

| 3 | H | Me | H | H | 1,2-dihydro-2,2,4,6-tetramethyl-1-tosylquinoline | 85 |

| 4 | H | H | Me | H | 1,2-dihydro-2,2,4,7-tetramethyl-1-tosylquinoline | 88 |

| Table based on substrate scope studies for hydrazine-catalyzed RCCOM. nih.gov |

The choice of the nitrogen-protecting group and the substitution pattern on the substrate significantly influences the efficiency of the RCCOM reaction. chemrxiv.orgnih.gov While a tosyl (Ts) group is highly effective, other protecting groups such as benzoyl (Bz) and t-butyloxycarbonyl (Boc) are also viable, affording the desired product in good yields (72% and 64%, respectively). chemrxiv.org However, an N-methyl substituted substrate was found to decompose under the reaction conditions, yielding no product. chemrxiv.org This indicates that electron-withdrawing protecting groups are beneficial for the reaction's success.

Substitution patterns on the aromatic ring also play a crucial role. While methyl groups at the 5-, 6-, and 7-positions are well-tolerated, substitution at the 8-position results in a very poor yield. nih.gov This is likely due to severe steric hindrance between the C8-methyl group and the N-tosyl group during the key cycloaddition step of the reaction. nih.gov

| Entry | Protecting Group (PG) | Yield (%) |

| 1 | Ts | 91 |

| 2 | Bz | 72 |

| 3 | Boc | 64 |

| 4 | Me | 0 |

| Table illustrating the effect of different N-protecting groups on RCCOM yield. chemrxiv.org |

Gold-Catalyzed Intramolecular Hydroarylation (IMHA) Strategies

Gold-catalyzed intramolecular hydroarylation (IMHA) has emerged as a powerful and versatile method for synthesizing 4-substituted-1,2-dihydroquinolines. nih.govmdpi.com This approach leverages the π-acidity of gold catalysts to activate the carbon-carbon triple bond of N-substituted-N-propargyl anilines, facilitating a 6-endo cyclization to form the dihydroquinoline ring. mdpi.comkyoto-u.ac.jp The reaction generally proceeds under mild conditions and demonstrates good to high yields. mdpi.comnih.gov The proposed mechanism involves a Friedel-Crafts type pathway where the gold catalyst coordinates to the alkyne, which then undergoes an electrophilic aromatic substitution. mdpi.com

A successful strategy for the synthesis of functionalized 1,2-dihydroquinolines involves the Au(I)-catalyzed IMHA of N-ethoxycarbonyl protected-N-propargylanilines. mdpi.comresearchgate.net The N-ethoxycarbonyl group is crucial for the reaction's success; for example, an N-trifluoroacetyl-N-propargylaniline derivative failed to undergo the desired cyclization. nih.govsemanticscholar.org In contrast, using a catalyst such as JPAu(CH₃CN)SbF₆ in dichloromethane (B109758), a variety of N-ethoxycarbonyl-N-propargylanilines undergo the 6-endo cyclization efficiently. nih.govmdpi.com

The substrate scope is broad, accommodating various substituents on the propargylic position and the aniline (B41778) ring. nih.gov The introduction of an electron-donating group on the phenyl ring para to the nitrogen atom generally leads to efficient formation of the target 4-aryl-1,2-dihydroquinoline. nih.gov

| Entry | R¹ | R² | Yield (%) |

| 1 | Ph | H | 95 |

| 2 | 4-MeC₆H₄ | H | 95 |

| 3 | 4-MeOC₆H₄ | H | 99 |

| 4 | Ph | Me | 99 |

| 5 | Ph | OMe | 92 |

| Table showing the scope of the gold(I)-catalyzed IMHA of various N-ethoxycarbonyl-N-propargylanilines. nih.gov |

A significant feature of the gold-catalyzed IMHA reaction is the ability to control the regioselectivity of the cyclization. mdpi.comunicatt.it For N-ethoxycarbonyl-N-propargyl anilines with meta-substituents, a regiodivergent cyclization can occur, leading to annulation at either the ortho- or para-position relative to the nitrogen substituent. mdpi.comsemanticscholar.org This regiochemical outcome can be controlled by fine-tuning the gold catalyst. mdpi.comunicatt.it The choice of the ligand on the gold(I) catalyst can influence the reaction pathway, allowing for selective formation of one regioisomer over the other. mdpi.com This control is a powerful tool for directing the synthesis towards a specific, desired dihydroquinoline isomer. semanticscholar.orgchemistryviews.org

| Entry | Catalyst | R | Product Ratio (ortho:para) | Combined Yield (%) |

| 1 | [IPrAuCl]/AgSbF₆ | Me | 1:1.5 | 98 |

| 2 | [P(tBu)₃AuCl]/AgSbF₆ | Me | >99:1 | 99 |

| 3 | [IPrAuCl]/AgSbF₆ | OMe | 1:1.7 | 99 |

| 4 | [P(tBu)₃AuCl]/AgSbF₆ | OMe | >99:1 | 99 |

| Table demonstrating catalyst-controlled regiodivergent cyclization of meta-substituted anilines. semanticscholar.org |

Copper-Catalyzed Multi-Component Reactions for Dihydroquinoline Synthesis

Copper catalysis has emerged as a powerful tool for the synthesis of dihydroquinolines through multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy and operational simplicity.

Three-Component Coupling of Terminal Alkynes, Sulfonyl Azides, and 2-Aminobenzaldehydes

A notable advancement in dihydroquinoline synthesis is the copper-catalyzed three-component coupling of terminal alkynes, sulfonyl azides, and 2-aminobenzaldehydes or related ketones. This method leads to the formation of 2-imino-1,2-dihydroquinolines, which are structural isomers of the more common 2-aminoquinolines.

The reaction is proposed to proceed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole intermediate, which then fragments, losing nitrogen gas to generate a highly reactive ketenimine. rsc.orgsemanticscholar.org This ketenimine is subsequently captured by the 2-aminobenzaldehyde or a similar precursor, leading to an adduct that cyclizes to form the dihydroquinoline ring system. rsc.orgsemanticscholar.org

Research has demonstrated that the choice of catalyst, base, and solvent significantly impacts the reaction's efficiency. For instance, in the synthesis of 2-imino-1,2-dihydroquinolines, copper(I) chloride (CuCl) in dichloromethane (DCM) with triethylamine (B128534) (TEA) as a base has been shown to provide high yields. sioc-journal.cn An alternative base-free protocol has also been developed using 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones, which proceeds efficiently in acetonitrile (B52724) (MeCN) with a copper(I) iodide (CuI) catalyst. rsc.org This base-free method is particularly advantageous for substrates that are sensitive to basic conditions. semanticscholar.org

Table 1: Copper-Catalyzed Three-Component Synthesis of 2-Imino-1,2-dihydroquinolines

| Entry | Catalyst | Base/Solvent | Reactants | Yield (%) | Reference |

| 1 | CuCl | TEA / DCM | Terminal Alkynes, Sulfonyl Azides, 2-Aminobenzaldehydes | 85% | sioc-journal.cn |

| 2 | CuI | MeCN (base-free) | 1-(2-aminophenyl)ethan-1-one, But-3-yn-2-one, p-Tosyl azide (B81097) | 96% | rsc.org |

| 3 | CuI | DCE | 1-(o-acetamidophenyl)propargyl alcohols, Sulfonyl azides | 36-77% | beilstein-journals.org |

Palladium/Rhodium/Copper-Catalyzed One-Pot Cyclizations

A multi-catalytic system comprising Rh/Pd/Cu has been successfully applied to the one-pot synthesis of 3,4-dihydroquinolinones. acs.org This process involves a sequence of conjugate addition, amidation, and subsequent cyclization, showcasing the power of combining the distinct catalytic activities of different metals. Such multi-catalyst systems offer a practical and divergent route to functionalized dihydroquinolinone scaffolds. acs.org

Furthermore, rhodium catalysis has been uniquely employed for the synthesis of 3,4-cycloalkaquinolones from isatins and alkynes through a decarbonylative coupling reaction. mdpi.com Copper-mediated one-pot cascade cyclizations of acrylamides with arynes have also proven effective for preparing 4-aryl-2-quinolones, with copper acetate (B1210297) demonstrating higher reactivity than its palladium counterpart in certain cases. mdpi.com These methods highlight the versatility of transition metals beyond palladium in constructing the quinolone core. mdpi.com

Organocatalytic Approaches to Dihydroquinoline Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. It offers a metal-free alternative for constructing chiral molecules, including functionalized dihydroquinolines.

Nanocrystalline-TiO2 on Dodecyl-Sulfated Silica (B1680970) Support (NCTDSS) Catalysis

Heterogeneous catalysts are gaining attention due to their ease of separation and reusability. Nanocrystalline-TiO2 on dodecyl-sulfated silica support (NCTDSS) has been reported as an efficient and recyclable catalyst for the one-pot synthesis of functionalized dihydroquinoline derivatives. ajgreenchem.com This method typically involves a reflux-assisted reaction of components like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) and chalcone (B49325) derivatives in the presence of ammonium (B1175870) acetate. ajgreenchem.com The NCTDSS catalyst facilitates the cyclization and subsequent aromatization steps, leading to the desired hydroquinoline products in high yields. ajgreenchem.com

Table 2: NCTDSS-Catalyzed Synthesis of Functionalized Hydroquinolines

| Entry | Reactant 1 | Reactant 2 | Yield (%) | Reference |

| 1 | 3-(4,4-dimethyl-2,6-dioxocycyclohexyl) propanenitrile | Primary Amines | 89-95% | ajgreenchem.com |

| 2 | Dimedone | 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | 81-83% | ajgreenchem.com |

Chiral Amine and Thiourea (B124793) Catalysis in Dihydroquinoline Synthesis

Bifunctional organocatalysts, such as those combining a chiral amine and a thiourea moiety, are highly effective in promoting asymmetric cascade reactions. A quinidine-derived tertiary amine-thiourea catalyst has been successfully used in the one-pot synthesis of chiral 3-nitro-1,2-dihydroquinolines. beilstein-journals.org This reaction proceeds via a cascade aza-Michael-Henry dehydration process, where N-protected aminobenzaldehydes react with nitroolefins to afford the products in high yields and with excellent enantioselectivity (up to 92% yield and 90% ee). beilstein-journals.org

The thiourea group is believed to activate the nitroolefin through hydrogen bonding, while the tertiary amine facilitates the aza-Michael addition. beilstein-journals.org Similarly, chiral amines immobilized on solid supports like SBA-15 have been used as heterogeneous catalysts for the same aza-Michael-Henry tandem reaction, achieving impressive yields (85%) and enantiomeric excess (98% ee). researchgate.net These organocatalytic systems provide a powerful route to enantiomerically enriched dihydroquinoline scaffolds. researchgate.net

β-Cyclodextrin Catalysis in C(sp3)-H Functionalization leading to Dihydroquinoline Intermediates

In the pursuit of greener and more sustainable synthetic methods, biocatalysis and biomimetic catalysis have gained prominence. β-Cyclodextrin, a non-toxic, biodegradable, and reusable cyclic oligosaccharide, has been employed as a catalyst for C(sp3)-H bond functionalization reactions in water, an area traditionally dominated by transition metals. esciencesspectrum.comresearchgate.net

This methodology has been applied to the functionalization of the C(sp3)-H bonds of the methyl group in 2-methyl azaarenes, including 2-methylquinoline (B7769805). esciencesspectrum.com The hydrophobic cavity of β-cyclodextrin is thought to encapsulate the substrates, bringing them into proximity and facilitating the reaction, which typically involves the addition of the 2-methylazaarene to a dione. esciencesspectrum.comresearchgate.net This approach provides a green and sustainable pathway for creating new C-C bonds and generating functionalized intermediates. esciencesspectrum.com While not a direct synthesis of the final dihydroquinoline ring, this C-H functionalization is a crucial step in preparing advanced intermediates that can be further elaborated into complex dihydroquinoline derivatives. esciencesspectrum.comresearchgate.net This biomimetic catalyst-dependent approach represents an environmentally benign alternative to conventional methods. esciencesspectrum.com

Radical and Photoredox Mediated Cyclization Strategies

Radical and photoredox catalysis have emerged as powerful tools for the construction of complex molecular architectures under mild conditions. These methods often offer unique reactivity and selectivity profiles compared to traditional ionic pathways.

Decarbonylation and Radical Addition Cyclization for 3,4-Dihydroquinolin-2(1H)-ones

A notable advancement in the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the cascade reaction of N-arylcinnamamides with aliphatic aldehydes. researchgate.net This process, which can be conducted under metal-free conditions, proceeds through an oxidative decarbonylative radical alkylation/cyclization pathway. researchgate.net The reaction is typically initiated by a radical initiator, such as di-tert-butyl peroxide (DTBP), which promotes the decarbonylation of the aliphatic aldehyde to generate an alkyl radical. This radical then adds to the double bond of the cinnamamide, followed by a 6-endo-trig cyclization to furnish the desired 3,4-dihydroquinolin-2(1H)-one scaffold. researchgate.netresearchgate.net This methodology has proven to be versatile, accommodating a range of primary, secondary, and tertiary alkyl radicals derived from various aliphatic aldehydes. researchgate.net

A key advantage of this approach is the avoidance of transition metal catalysts, which can simplify purification and reduce costs. google.com The reaction conditions are generally mild, and the starting materials are readily available, making it an attractive method for the synthesis of a diverse library of 3,4-dihydroquinolin-2(1H)-ones. google.com

Key Features of Decarbonylative Radical Cyclization:

Metal-Free Conditions: Avoids the use of transition metal catalysts. researchgate.netgoogle.com

Broad Substrate Scope: Tolerates a variety of substituted cinnamamides and aliphatic aldehydes. researchgate.net

Cascade Process: Forms multiple bonds in a single operation. researchgate.net

| Reactants | Catalyst/Initiator | Product | Yield |

| N-Aryl Cinnamamides, Aliphatic Aldehydes | Di-tert-butyl peroxide (DTBP) | 3-Alkyl-3,4-dihydroquinolin-2(1H)-ones | Moderate to Good |

Metal-Free Tandem Cyclization Protocols

Metal-free tandem cyclization reactions represent a green and sustainable approach to the synthesis of dihydroquinolinones. One such protocol involves the reaction of N-arylcinnamamides with pentane-2,4-dione, utilizing potassium persulfate (K₂S₂O₈) as an oxidant. mdpi.com This method proceeds through a tandem cyclization mechanism and does not require a transition metal catalyst. mdpi.com Another metal-free approach utilizes tetrabutylammonium (B224687) bromide (TBAB) as a catalyst and K₂S₂O₈ as an oxidant for the reaction of N-arylcinnamamides with aldehydes. mdpi.com

These metal-free strategies are advantageous due to their operational simplicity, use of inexpensive reagents, and tolerance of various functional groups. mdpi.comresearchgate.net

Copper-Catalyzed Cascade Radical Addition/Cyclization

Copper catalysis has been effectively employed in the synthesis of 3,4-dihydroquinolin-2(1H)-ones through a cascade radical addition/cyclization process. mdpi.com In one example, N-arylcinnamamides react with benzyl (B1604629) hydrocarbons in the presence of a copper catalyst to yield the corresponding dihydroquinolinone derivatives. mdpi.com This transformation involves the generation of a benzylic radical, which then participates in the cascade reaction. This method has also been successfully applied to other substrates like cyclohexane, cyclopentane, 1,4-dioxane, tetrahydrofuran, and isopropanol. mdpi.com

Furthermore, a copper-catalyzed method has been developed for the synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones using Togni's reagent as the trifluoromethyl source. preprints.org These copper-catalyzed reactions offer a reliable means to introduce a variety of substituents at the 3-position of the dihydroquinolinone core. mdpi.compreprints.org

| Reactants | Catalyst | Radical Source | Product |

| N-Arylcinnamamides | Cu₂O | Benzyl hydrocarbons | 3-Benzyl-3,4-dihydroquinolin-2(1H)-ones |

| N-Phenylcinnamamides | CuI | Togni's Reagent | 3-Trifluoromethyl-3,4-dihydroquinolin-2(1H)-ones |

Visible Light Photoredox Cyclization via Energy Transfer

Visible light photoredox catalysis has emerged as a powerful and environmentally benign strategy for organic synthesis. In the context of dihydroquinolinone synthesis, photoredox cyclization of N-arylacrylamides can be achieved using an organic photosensitizer like 4CzIPN. mdpi.comorganic-chemistry.org This process is believed to occur via a triplet energy transfer (TET) mechanism. mdpi.com The excited photosensitizer transfers energy to the N-arylacrylamide, promoting a 6π-electrocyclization to form an intermediate that then rearranges to the final product. mdpi.com

This method is attractive due to its mild reaction conditions, the use of visible light as a renewable energy source, and the avoidance of metal catalysts. organic-chemistry.org

Ultraviolet Light Mediated Photocyclization and 1,3-Hydrogen Shifts

Ultraviolet (UV) light can also be utilized to mediate the photocyclization of N-arylacrylamides to form 3,4-dihydroquinolinones. organic-chemistry.org In a process mediated by tetralone, UV irradiation facilitates cyclization through an energy transfer mechanism, followed by a distinctive 1,3-hydrogen shift to yield the product. organic-chemistry.org This approach offers good functional group compatibility. organic-chemistry.org

Reductive and Oxidative Cyclization Methods

In addition to radical and photoredox pathways, reductive and oxidative cyclization methods provide alternative routes to the 2-methyl-3,4-dihydroquinoline scaffold and its derivatives.

Reductive cyclization strategies often involve the reduction of a nitro group followed by an intramolecular cyclization. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines via a reduction-reductive amination sequence using a palladium on carbon (Pd/C) catalyst under hydrogenation conditions. nih.gov Similarly, dissolving metal reduction of nitro groups in the presence of an acid can trigger a cyclization to form 2,3-dihydro-4(1H)-quinolinones. nih.gov

Oxidative cyclization methods can also be employed. For example, Mn(III)-based oxidation of 2-((2-arylamino)ethyl)malonates leads to the formation of tetrahydroquinolinedicarboxylates, which can be further transformed into quinolines. clockss.org Another example is the tandem oxidation and cyclization of 2-methyl-3-acyl-4-phenylquinolines using iodosylbenzene (PhIO) as an oxidant to produce quinoline-fused lactones under metal-free conditions. researchgate.net

Ring-Closing and Rearrangement-Based Syntheses

A novel synthetic route to the 3,4-dihydroquinolin-2-one skeleton utilizes the Curtius rearrangement as a key step. tubitak.gov.tr This method starts from 2-(2-carboxyethyl)benzoic acid. tubitak.gov.tr The process involves the regioselective conversion of the acid functionality adjacent to the methylene (B1212753) group to a methyl ester, while the other carboxylic acid group is transformed into an acyl azide. tubitak.gov.tr

The Curtius rearrangement of the acyl azide generates an isocyanate, which can be trapped with nucleophiles like aniline or alcohols to form urea (B33335) or urethane (B1682113) derivatives, respectively. tubitak.gov.trnih.gov Subsequent hydrolysis of the methyl ester group yields the corresponding acid. tubitak.gov.tr The final ring closure to form the 3,4-dihydroquinolin-2(1H)-one skeleton is achieved in the presence of thionyl chloride. tubitak.gov.trmetu.edu.tr This intramolecular cyclization of the in situ formed acyl chlorides yields the desired dihydroquinolinone derivatives. tubitak.gov.tr The Curtius rearrangement is advantageous due to its tolerance of various functional groups and the complete retention of stereochemistry. nih.gov

Table 2: Key Steps in the Synthesis of 3,4-Dihydroquinolin-2-one via Curtius Rearrangement

| Step | Description |

|---|---|

| 1 | Starting Material: 2-(2-carboxyethyl)benzoic acid |

| 2 | Regiospecific esterification and conversion to acyl azide |

| 3 | Curtius rearrangement to form isocyanate |

| 4 | Trapping of isocyanate to form urea or urethane |

| 5 | Hydrolysis of the ester group |

| 6 | Ring closure using thionyl chloride |

DBU-Mediated [4+2] Annulation Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can mediate a formal [4+2] annulation reaction to produce 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org This reaction involves the use of readily available starting materials and proceeds under mild conditions with a broad substrate scope. organic-chemistry.org

The process utilizes aza-ortho-quinone methides, which are generated from o-chloromethyl anilines, and enolates formed from azlactones. organic-chemistry.org The DBU-mediated reaction between these two species leads to the formation of biologically significant 3,4-dihydroquinolin-2(1H)-one derivatives in good yields. organic-chemistry.org This method represents an efficient approach for constructing the dihydroquinolinone core. organic-chemistry.org DBU has also been utilized in other [4+2] annulation reactions for the synthesis of fully substituted anilines from donor-acceptor cyclopropanes and 3-aryl-2-cyanoacrylates. rsc.org

Mechanistic Investigations of 2 Methyl 3,4 Dihydroquinoline Reactions

Detailed Reaction Pathways of Catalytic Cyclizations

Catalytic cyclization reactions are paramount in the synthesis of dihydroquinoline scaffolds. These methods offer efficient and selective routes to these important heterocyclic cores. The following subsections explore the mechanistic intricacies of several powerful catalytic cyclization strategies.

Kinetic and Thermodynamic Aspects of Ring-Closing Carbonyl-Olefin Metathesis

Ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a valuable strategy for the formation of carbon-carbon bonds in the synthesis of cyclic compounds, including dihydroquinolines. nih.govrsc.org The reaction typically proceeds through a [2+2] cycloaddition between a carbonyl group and an alkene, forming an oxetane intermediate, which then undergoes a retro-[2+2] cycloreversion to yield the final products. digitellinc.com

Recent studies have focused on hydrazine-catalyzed RCCOM for the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes. chemrxiv.orgnih.gov Mechanistic investigations reveal that, compared to analogous oxygen-containing substrates, the cycloaddition step in the catalytic cycle is slower for the nitrogen-containing anilides. However, the subsequent cycloreversion step is significantly more facile. nih.gov This kinetic profile allows for the efficient use of commercially available prenyl bromide as the alkene source. nih.gov

The mechanism of Lewis acid-catalyzed carbonyl-olefin metathesis, often employing catalysts like iron(III) chloride, has been a subject of debate. digitellinc.commdpi.com Two primary pathways are considered: a concerted mechanism involving a transient oxetane intermediate and a stepwise mechanism proceeding through a betaine intermediate. digitellinc.com Isotope effect studies have been employed to distinguish between these pathways. Research utilizing the intermolecular kinetic isotope effect at a natural abundance of ¹³C suggests that the reaction follows an asynchronous concerted pathway, where the [2+2] cycloaddition and subsequent cycloreversion represent the rate-determining step. digitellinc.com

Energy Transfer Catalysis and Biradical Intermediates in Photocycloaddition

Photocycloaddition reactions offer a unique approach to constructing complex, three-dimensional molecules from aromatic systems like quinolines. rsc.org These reactions often proceed via energy transfer (EnT) catalysis, where a photosensitizer absorbs light and transfers its energy to the substrate, promoting it to an excited triplet state. nih.gov

The mechanism of photocycloaddition between quinolines and alkenes likely involves triplet-triplet energy transfer to a Lewis acid-activated quinoline (B57606), which then undergoes a stepwise radical cycloaddition. nih.gov The role of the Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid is crucial; it coordinates to the quinoline's nitrogen atom, lowering its triplet energy and enhancing its reactivity toward the alkene. nih.govrsc.org Stern-Volmer quenching studies indicate that while Lewis acid coordination facilitates energy transfer, it is not an absolute requirement for sensitization to occur. nih.gov

Upon formation of the triplet state quinoline, it reacts with the alkene to form a biradical intermediate. The regioselectivity of this addition (e.g., 5-to-8 vs. 8-to-5 addition) is governed by the stability of the resulting biradical, which is influenced by substituents on the quinoline ring. nih.gov For instance, with 6- or 8-substituted quinolines, the 5-to-8 biradical intermediate is better stabilized through hyperconjugation. nih.gov

In some cases, successive EnT processes can occur. An initial [2π + 2σ] cycloaddition between a quinoline and a strained molecule like bicyclo[1.1.0]butane (BCB) forms an adduct. The vinylpyridine moiety within this adduct can be excited again under the same conditions, leading to a subsequent intramolecular reaction, such as a 1,6-hydrogen atom transfer (HAT), to generate a 1,7-diradical that cyclizes to form complex polycyclic systems. rsc.org

Table 2: Effect of Lewis Acid on Quinoline Triplet Energy

| Quinoline Species | Triplet Energy (kcal/mol) | Reactivity |

|---|---|---|

| 6-Methyl Quinoline | 61.7 | Lower |

| 6-Methyl Quinoline (in HFIP) | 61.2 | Higher |

Radical Intermediates and Hydrogen Atom Transfer in Cascade Reactions

Cascade reactions, which involve multiple bond-forming events in a single operation, are highly efficient for building molecular complexity. Many such cascades leading to dihydroquinoline derivatives proceed through radical intermediates and involve key hydrogen atom transfer (HAT) steps. mdpi.comnih.gov

In these reactions, a radical is generated, which then participates in a series of intramolecular and/or intermolecular events. For example, a common strategy involves the addition of a radical to an alkene, followed by an intramolecular cyclization onto an aromatic ring to form the dihydroquinoline core. mdpi.com The process often concludes with a trapping step or a hydrogen atom transfer to terminate the cascade. nih.gov

Hydrogen atom transfer is a fundamental process where a hydrogen atom is transferred from one site to another, effectively relaying the radical center. nih.govmdpi.com The feasibility of HAT is driven by the relative bond dissociation energies (BDEs) of the C-H bonds involved. mdpi.com In cascade reactions, an initially formed radical can undergo an intramolecular 1,5- or 1,6-HAT to move the radical to a different position, enabling a subsequent, otherwise inaccessible, bond formation. nih.gov Density functional theory (DFT) studies have shown that 1,5- and 1,6-HAT processes have similar reactivity profiles, allowing for the strategic design of radical relay cascades to construct complex molecules. nih.gov

For example, a cascade for the synthesis of alkyl-substituted dihydroquinolinones can be initiated by the formation of an alkyl radical. This radical adds to the double bond of an N-arylcinnamamide, generating a new radical intermediate which then undergoes intramolecular cyclization. The sequence is terminated by a final HAT step to yield the product. mdpi.com

Disproportionation Mechanisms of 1,2-Dihydroquinolines

The acid-catalyzed disproportionation of 1,2-dihydroquinolines into a mixture of the corresponding quinoline and 1,2,3,4-tetrahydroquinoline is a classic transformation for this class of compounds. cdnsciencepub.com A disproportionation reaction is a type of redox reaction where a species is simultaneously oxidized and reduced. khanacademy.orgyoutube.com Mechanistic studies have led to a significant revision of the long-accepted pathway for this reaction.

Re-evaluation of Hydride Transfer Models

The commonly accepted mechanism for the acid-catalyzed disproportionation of 1,2-dihydroquinolines involved a direct intermolecular hydride transfer. cdnsciencepub.comcdnsciencepub.com This model proposed that one molecule of 1,2-dihydroquinoline (B8789712) becomes protonated at the C-3 position, creating a carbocation at C-4. This carbocation would then accept a hydride ion from the C-2 position of a second, unprotonated 1,2-dihydroquinoline molecule. cdnsciencepub.com This single-step hydride transfer would yield one molecule of 1,2,3,4-tetrahydroquinoline and one quinolinium ion, which would then deprotonate to form the quinoline. cdnsciencepub.com

However, detailed mechanistic investigations have shown this model to be incorrect. cdnsciencepub.comcapes.gov.br Experiments designed to test this hypothesis, for example by attempting to trap the proposed carbocation intermediate, failed to provide evidence for its existence under the reaction conditions. Instead of being reduced by a hydride donor, the proposed intermediate was observed to react via solvent addition. cdnsciencepub.com This demonstrated that the direct hydride transfer model was not the operative pathway. cdnsciencepub.comcapes.gov.br

Evidence for 3,4-Dihydroquinoline Intermediates in Disproportionation

The re-evaluation of the disproportionation mechanism has provided strong evidence for a pathway that proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.comcdnsciencepub.comcapes.gov.br This new model proposes that the 1,2-dihydroquinoline first undergoes an acid-catalyzed isomerization to the more stable 3,4-dihydroquinoline tautomer.

The 3,4-dihydroquinoline then acts as the key intermediate in the redox process. It is proposed that the 3,4-dihydroquinoline is protonated to form an iminium ion. This iminium ion is a much better hydride acceptor than the carbocation proposed in the older model. It can then accept a hydride from a molecule of the starting 1,2-dihydroquinoline (acting as the hydride donor) to form 1,2,3,4-tetrahydroquinoline. The 1,2-dihydroquinoline that donated the hydride is converted to a quinolinium ion, which subsequently deprotonates to yield the quinoline product. cdnsciencepub.com This pathway successfully accounts for the experimental observations that invalidated the direct hydride transfer model. cdnsciencepub.com

Table 3: Comparison of Disproportionation Mechanisms

| Mechanistic Model | Key Intermediate | Hydride Donor | Hydride Acceptor | Status |

|---|---|---|---|---|

| Old Hydride Transfer | C-4 Carbocation | 1,2-Dihydroquinoline | Protonated 1,2-Dihydroquinoline | Incorrect cdnsciencepub.comcapes.gov.br |

Deuterium Labeling Studies in Mechanistic Elucidation

Deuterium labeling studies are a powerful tool for elucidating reaction mechanisms by tracing the path of hydrogen atoms. In the context of 2-methyl-3,4-dihydroquinoline and related azaarenes, such studies can provide critical insights into C-H bond activation, reaction intermediates, and the source of protons in the reaction. While specific deuterium labeling studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles can be inferred from studies on related quinoline and azaarene systems.

One of the primary applications of deuterium labeling is to determine whether a C-H bond cleavage is a rate-determining step in a reaction, a phenomenon known as the kinetic isotope effect (KIE). The replacement of a hydrogen atom with a deuterium atom can lead to a slower reaction rate if the C-H bond is broken in the rate-limiting step. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage.

In the functionalization of 2-methyl azaarenes, deuterium labeling can help to clarify the mechanism of C(sp³)–H activation at the methyl group. For instance, if a reaction involving the methyl group shows a significant KIE when 2-(trideuteriomethyl)-3,4-dihydroquinoline is used, it would suggest that the cleavage of a C-D bond is involved in the slowest step of the reaction. This would support a mechanism where the deprotonation of the methyl group is a key event.

Furthermore, deuterium labeling can be employed to trace the origin of hydrogen atoms in the final product. For example, in reactions conducted in deuterated solvents (e.g., D₂O, CD₃OD), the incorporation of deuterium into the product molecule can indicate the involvement of the solvent as a proton source.

Mechanisms of Regioselective Functionalization

Regioselectivity in Alkylation Reactions of Dihydroquinoline Derivatives

The alkylation of dihydroquinoline derivatives can occur at different positions, leading to a variety of regioisomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substrate, the type of alkylating agent, the reaction conditions, and the catalyst used. In the case of this compound, potential sites for alkylation include the nitrogen atom (N-alkylation) and various positions on the carbocyclic ring (C-alkylation).

Studies on related 4-oxo-1,4-dihydroquinoline-3-carboxamide systems have shown that N-alkylation can occur regioselectively at the nitrogen of the oxoquinoline group. beilstein-journals.org The reaction proceeds through the deprotonation of the N-H group by a base, forming an anionic intermediate that then acts as a nucleophile to attack the alkylating agent. beilstein-journals.org The regioselectivity is confirmed by spectroscopic data, such as 1H NMR, which can distinguish between N-alkylated and O-alkylated products. beilstein-journals.org

In other dihydroquinoline systems, the position of substituents on the ring has been found to determine the regioselectivity of alkylation. For example, the alkylation of 2-alkoxycarbonyl-4-quinolinones primarily yields O-substituted derivatives, whereas 3-alkoxycarbonyl-4-quinolinones lead mainly to N-alkyl derivatives. sci-hub.se This suggests that the electronic and steric effects of existing substituents play a crucial role in directing the incoming alkyl group. DFT calculations can be used to rationalize these observations by comparing the thermodynamic and kinetic favorability of different alkylation pathways. sci-hub.se

Solvent choice can also control the regioselectivity of alkylation. For instance, in the alkylation of N-H free-indoline and 1,2,3,4-tetrahydroquinoline with para-quinone methides, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent promotes C-alkylation, while using catalytic amounts of HFIP in dichloromethane (B109758) (DCM) leads to N-alkylation. rsc.org This is attributed to the ability of HFIP to form hydrogen bond clusters and activate the substrates differently. rsc.org

Table 1: Regioselectivity in Alkylation of Dihydroquinoline Derivatives

| Dihydroquinoline System | Alkylating Agent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Bromoethane (B45996) | K₂CO₃ | N-ethylated product | beilstein-journals.org |

| 2-Alkoxycarbonyl-4-quinolinones | Alkyl iodide | Basic medium | O-alkylated products | sci-hub.se |

| 3-Alkoxycarbonyl-4-quinolinones | Alkyl iodide | Basic medium | N-alkylated products | sci-hub.se |

| 1,2,3,4-Tetrahydroquinoline | para-Quinone methides | HFIP (solvent) | C6-alkylated THQs | rsc.org |

| Indolines | para-Quinone methides | Catalytic HFIP in DCM | N1-alkylated indolines | rsc.org |

C(sp³)-H Bond Activation and Intermediate Formation in 2-Methyl Azaarene Functionalization

The functionalization of the methyl group in 2-methyl azaarenes like this compound proceeds through the activation of a C(sp³)–H bond. This process is facilitated by the adjacent nitrogen atom in the heterocyclic ring, which increases the acidity of the methyl protons.

A key mechanistic feature is the ability of 2-methylquinolines to tautomerize to the corresponding enamine form under various catalytic conditions. researchgate.net This tautomerization involves the activation of a methyl C(sp³)–H bond and is a crucial step in many functionalization reactions. researchgate.net The resulting enamine intermediate is nucleophilic and can react with a wide range of electrophiles.

The activation of the C(sp³)–H bond can be achieved using strong bases, Lewis acids, or transition metal catalysts. esciencesspectrum.com Initially, strong bases like n-butyllithium (nBuLi) and sodium amide (NaNH₂) were employed for this purpose. esciencesspectrum.com Subsequently, more practical and milder methods involving Lewis and Brønsted acids, as well as transition metals, have been developed. esciencesspectrum.com

For example, iodine can act as a Lewis acid catalyst, coordinating to the nitrogen atom and enhancing the acidity of the benzylic C-H bonds. esciencesspectrum.com This facilitates the breaking of the C-H bond to generate a 1-iodo-2-methylene-1,2-dihydroquinoline species. esciencesspectrum.com This intermediate can then be attacked by a nucleophile. esciencesspectrum.com

The direct olefination of 2-methylquinolines with aromatic aldehydes, a Knoevenagel-type condensation, is a straightforward approach that relies on the initial C(sp³)–H activation to form the enamine tautomer. researchgate.net This method avoids the need for pre-functionalized starting materials like 2-quinolinecarboxaldehydes. researchgate.net

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

Catalysts and additives play a pivotal role in controlling the selectivity and efficiency of reactions involving this compound and related compounds. They can influence the reaction pathway by activating substrates, stabilizing intermediates, and directing the reaction towards a specific regio- or stereoisomer.

Catalysts:

Lewis Acids: Lewis acids such as magnesium bromide (MgBr₂) have been used to catalyze the regioselective synthesis of 1,2-dihydroquinolines in solvent-free conditions. acs.org In the functionalization of 2-methyl azaarenes, Lewis acids like iodine can enhance the acidity of the methyl C-H bonds, facilitating their activation. esciencesspectrum.com

Brønsted Acids: Brønsted acids are also effective catalysts for the C(sp³)–H functionalization of 2-methylazaarenes. esciencesspectrum.com

Transition Metals: Transition metal catalysts, including those based on rhodium, palladium, and copper, are widely used for the C-H functionalization of quinolines. mdpi.comnih.gov The choice of metal and ligand can precisely control the regioselectivity of the reaction. For instance, rhodium(I) complexes have been shown to selectively activate C-H bonds at different positions of the quinoline ring depending on the position of substituents. semanticscholar.org

Biocatalysts: Biomimetic catalysts like β-cyclodextrin have been explored for the C(sp³)–H functionalization of 2-alkyl-azaarenes, offering a green and sustainable alternative to hazardous transition metal catalysts. esciencesspectrum.com

Additives:

Additives can significantly impact the outcome of a reaction by modifying the properties of the catalyst or the reaction medium. For example, in some palladium-catalyzed C-H functionalization reactions of quinoline N-oxides, the presence of an oxidant is necessary to regenerate the active catalyst. mdpi.com The choice of base is also critical in reactions involving deprotonation steps, influencing both the rate and selectivity of the reaction.

Table 2: Role of Catalysts in Reactions of Dihydroquinoline Derivatives and Related Azaarenes

| Catalyst Type | Example | Role | Reaction Type | Reference |

|---|---|---|---|---|

| Lewis Acid | MgBr₂ | Catalyzes multicomponent reaction | Synthesis of 1,2-dihydroquinolines | acs.org |

| Lewis Acid | Iodine | Enhances acidity of C-H bonds | C(sp³)-H functionalization | esciencesspectrum.com |

| Transition Metal | Rhodium(I) complex | Selective C-H bond activation | C-H functionalization of quinolines | semanticscholar.org |

| Transition Metal | Copper bromide (CuBr) | Catalyzes C-N bond formation | Carbamoylation of quinoline N-oxides | mdpi.com |

| Biocatalyst | β-Cyclodextrin | Supramolecular catalysis | C(sp³)-H functionalization | esciencesspectrum.com |

Chemical Transformations and Reactivity of 2 Methyl 3,4 Dihydroquinoline Scaffolds

Oxidation and Dehydrogenation Reactions

The conversion of the 2-Methyl-3,4-dihydroquinoline core into its corresponding aromatic quinoline (B57606) derivative is a key transformation, often driven by the thermodynamic stability of the aromatic system. This can be achieved through various oxidation and dehydrogenation methods.

The oxidation of dihydroquinolines to their respective quinoline counterparts is a fundamental process in quinoline synthesis. The 1,2-dihydroquinoline (B8789712) isomer, in particular, is noted for its instability and is readily oxidized to the corresponding quinoline by atmospheric oxygen pku.edu.cn. This reactivity is a crucial step in classic quinoline synthesis methodologies like the Skraup synthesis, where 1,2-dihydroquinoline is proposed as the final intermediate that undergoes oxidation to yield the quinoline product uop.edu.pk.

In more controlled chemical processes, the oxidation of substituted 3,4-dihydroquinolinium salts has been investigated. These salts can be oxidized to yield either quinoline or 3-hydroxyquinoline (B51751) products, depending on the reaction conditions oup.comrsc.org. For instance, the oxidation of 2-methyl-4-phenyl-3,4-dihydroquinolinium tetrafluoroborate (B81430) was studied under various conditions. While many procedures favored the formation of the corresponding quinoline, the use of molecular oxygen in the presence of sodium carbonate was found to yield the 3-hydroxyquinoline derivative as the major product oup.com.

The choice of oxidant and substrate structure plays a critical role in the reaction outcome. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are known to oxidize related quinoline derivatives, leading to products such as quinoline N-oxides .

Table 1: Oxidation of 2-Methyl-4-phenyl-3,4-dihydroquinolinium Salt This interactive table summarizes the outcomes of different oxidation conditions.

| Oxidant | Base/Additive | Solvent | Major Product(s) | Reference |

|---|---|---|---|---|

| O₂ | Na₂CO₃ | Acetonitrile (B52724) | 3-Hydroxyquinoline (73%), Quinoline (25%) | oup.com |

| Various | - | Various | Quinoline | oup.com |

Dehydrogenative aromatization is a specific class of oxidation that involves the removal of hydrogen to form an aromatic ring. This process is highly relevant for dihydro-N-heterocycles. While direct studies on this compound are specific, the dehydrogenation of the closely related 2-methyl-1,2,3,4-tetrahydroquinoline to 2-methylquinoline (B7769805) is well-documented and serves as a model for this transformation rsc.org.

Enzymatic strategies have also been developed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into quinolines using monoamine oxidase (MAO-N) biocatalysts esciencesspectrum.com. These enzymatic methods offer a milder and more sustainable alternative to traditional chemical oxidants, which often require harsh conditions and toxic, expensive reagents esciencesspectrum.com. The efficiency of these biocatalytic systems can be influenced by substituents on the tetrahydroquinoline ring, with electron-donating groups generally favoring aromatization esciencesspectrum.com. This highlights the potential for developing selective enzymatic methods for the aromatization of dihydroquinoline scaffolds.

Hydrogenation and Reduction Strategies

The reduction of the this compound scaffold provides access to the corresponding fully saturated 2-methyl-1,2,3,4-tetrahydroquinoline, a core structure found in numerous biologically active molecules.

The reduction of quinolines often proceeds in a stepwise manner, first to a dihydroquinoline and then to a tetrahydroquinoline. Therefore, the selective reduction of a dihydroquinoline intermediate is a key step in many of these processes. In a synthetic route starting from m-hydroxyphenethyl ketone O-2,4-dinitrophenyloximes, a 3,4-dihydroquinoline intermediate is generated in situ. The subsequent addition of a reducing agent, specifically sodium cyanoborohydride, allows for the selective reduction of this intermediate to the corresponding 8-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline in good yield oup.com. This demonstrates that a 3,4-dihydroquinoline can be effectively reduced to a tetrahydroquinoline derivative.

Similarly, research by Youn's group involved the preparation of 3,4-dihydroquinolines which were subsequently reduced to yield the corresponding tetrahydroquinolines oup.com. The direct reduction of quinolines to 1,2,3,4-tetrahydroquinolines is considered one of the most efficient methods for preparing these saturated heterocycles nih.gov. Various catalytic systems, including gold nanoparticles supported on TiO2 using hydrosilanes/ethanol, have been developed for this transformation, which proceeds through a dihydroquinoline intermediate researchgate.net.

The catalytic hydrogenation of quinoline derivatives is a widely studied area, providing valuable insights into the reduction of dihydroquinoline intermediates. The triarylborane-catalyzed hydrogenation of 2-methylquinoline (MeQin) to 2-methyl-1,2,3,4-tetrahydroquinoline (H4-MeQin) has been investigated in detail. Mechanistic studies revealed that the reaction proceeds via a 1,4-dihydroquinoline (B1252258) intermediate (p-H2-MeQin) oup.comresearcher.lifeoup.com. This intermediate is formed through an intermolecular proton and hydride transfer from a borane (B79455) complex oup.comresearcher.life.

Highly enantioselective methods have also been developed for the hydrogenation of various quinoline derivatives. Using chiral cationic ruthenium catalysts, a broad range of 2-substituted quinolines can be efficiently hydrogenated to 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity pku.edu.cnacs.org. Isotope labeling and mechanistic studies of these reactions indicate a cascade pathway involving a 1,4-hydride addition to form a dihydroquinoline, followed by isomerization and a final 1,2-hydride addition to yield the tetrahydroquinoline acs.org.

Table 2: Catalytic Systems for Hydrogenation of 2-Methylquinoline This interactive table outlines different catalysts and conditions for the hydrogenation of 2-methylquinoline.

| Catalyst System | Reductant/Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ (Triarylborane) | H₂/CO₂ | 1,4-dihydroquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | oup.comresearcher.life |

| Chiral Cationic Ru-OTf Complex | H₂ (10-50 atm), MeOH | Dihydroquinoline | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | pku.edu.cnacs.org |

| Au/TiO₂ Nanoparticles | PhMe₂SiH/EtOH, 70°C | 1,2-dihydroquinoline | 1,2,3,4-tetrahydroquinoline | researchgate.net |

Substitution and Functionalization Reactions on the Dihydroquinoline Ring

Beyond oxidation and reduction, the this compound scaffold can be modified through substitution and functionalization reactions on the heterocyclic and aromatic rings, as well as the methyl group.

Functionalization can be introduced during the synthesis of the dihydroquinoline ring itself. For example, reacting 2-alkynylanilines with ketones can lead to functionalized 2,3-dihydroquinolin-4(1H)-ones or 4-methyl-substituted quinolines depending on the catalyst and reaction conditions rsc.org.

The nitrogen atom of the dihydroquinoline ring is a common site for functionalization. It can be acylated using reagents like 3-methoxybenzoyl chloride or 2-ethylbutanoyl chloride in the presence of a base vulcanchem.com. This allows for the introduction of various amide functionalities onto the scaffold.

The electron-deficient nature of the quinoline ring system allows for nucleophilic substitution reactions. For instance, related 7-fluoroquinoline (B188112) derivatives react with amines to yield 7-alkylamino products, suggesting that the benzene (B151609) ring of this compound could undergo similar transformations vulcanchem.com.

Furthermore, the C(sp³)–H bonds of the methyl group at the C2 position are susceptible to functionalization. Transition-metal-free protocols using iodine as a Lewis acid catalyst can activate these benzylic C-H bonds, enabling the formation of new carbon-carbon bonds esciencesspectrum.com. This approach has been used to synthesize a variety of 3-substituted-3-hydroxy-2-oxindoles by reacting functionalized 2-methylquinolines with isatins esciencesspectrum.com. Copper-catalyzed aerobic oxidative cyclization reactions have also been developed, utilizing the C(sp³)–H bonds of 2-methylquinolines for the synthesis of polysubstituted quinolines acs.org.

Electrophilic and Nucleophilic Substitution Patterns

The dihydroquinoline system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the existing substituents and reaction conditions. The benzene portion of the scaffold is susceptible to electrophilic aromatic substitution, typically at the C5 and C8 positions, which are activated by the fused heterocyclic ring. For instance, quinoline itself undergoes nitration with a mixture of fuming nitric and sulfuric acids to yield a mixture of 5-nitro- and 8-nitroquinoline. organic-chemistry.org

Conversely, the heterocyclic ring, particularly when modified with electron-withdrawing groups, can be prone to nucleophilic attack. A notable example is the reaction of 7-fluoro-4-iminoquinoline-3-carboxylic acid derivatives with amines at room temperature, which results in the formation of 7-alkylamino products through nucleophilic aromatic substitution. cdnsciencepub.com While not directly on the this compound core, this illustrates the potential for nucleophilic substitution on the quinoline framework. Furthermore, compounds like 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of new functional groups onto the quinoline ring. uq.edu.au

Introduction of Diverse Substituents on the Dihydroquinoline Core

A wide variety of substituents can be introduced onto the this compound scaffold, highlighting its utility as a synthetic intermediate. These modifications can be achieved at the nitrogen atom, the aromatic ring, or the partially saturated heterocyclic ring.

For example, the nitrogen atom can be readily acylated. The synthesis of N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpentanamide is achieved by reacting this compound with 3-methoxybenzoyl chloride in the presence of a base. kegg.jp This forms an amide bond at the N1 position, which can be followed by further functionalization.

Substituents can also be introduced on the heterocyclic part of the molecule. In the synthesis of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives, 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one serves as a versatile alkylating agent to introduce various groups at the C3 position. wiley.comresearchgate.net This demonstrates the ability to build complex side chains from the dihydroquinoline core.

| Starting Material | Reagent(s) | Position of Substitution | Resulting Functional Group | Ref. |

| This compound | 3-Methoxybenzoyl chloride, Base | N1 | Amide | kegg.jp |

| 3-Dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one | Methylene (B1212753) active substances | C3 | Propanoic acid derivatives | wiley.comresearchgate.net |

| 7-Fluoro-4-iminoquinoline-3-carboxylic acid | Amines | C7 | Alkylamino | cdnsciencepub.com |

Tandem Reactions for Complex Functionalization

Tandem, or cascade, reactions provide an efficient pathway to construct complex molecular architectures from simpler precursors in a single operation. The 2-methyl-dihydroquinoline scaffold and its derivatives are amenable to such transformations. An example is the tandem oxidation and cyclization of 2-methyl-3-acyl-4-phenylquinolines, which can be used to form quinoline-fused lactones under metal-free conditions. acs.org

Organocatalysis has also enabled tandem reactions for the synthesis of functionalized dihydroquinolines. For instance, an asymmetric organocatalytic tandem aza-Michael–aldol reaction between 2-aminobenzaldehydes and enals, catalyzed by diphenylprolinol trimethylsilyl (B98337) ether, yields 1,2-dihydroquinolines with high enantioselectivity. acs.org This approach allows for the rapid assembly of chiral, functionalized dihydroquinoline cores.

Enantioselective Functionalization Strategies for Dihydroquinolines

The development of enantioselective methods for the functionalization of dihydroquinolines is of significant interest due to the prevalence of chiral quinoline scaffolds in bioactive molecules. Several strategies have been successfully employed.

One prominent method is the use of chiral phosphoric acids as catalysts in Povarov reactions. A three-component Povarov reaction using a chiral phosphoric acid catalyst can produce polysubstituted tetrahydroquinolines with high enantiomeric ratios. clockss.org Similarly, chiral phosphoric acid catalysis has been used for the kinetic resolution of 2,2-disubstituted dihydroquinolines via regioselective asymmetric halogenation at the C6 position. acs.org

Biomimetic asymmetric reduction offers another route. 2-Functionalized quinolines can be reduced to chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess using a chiral NAD(P)H model in the presence of an achiral phosphoric acid. wiley.com Furthermore, enantioselective copper-catalyzed alkynylation of quinolones using chiral P,N ligands has been developed to introduce substituents at the C2 position with good enantioselectivity. chemmethod.com

| Reaction Type | Catalyst/Reagent | Position(s) Functionalized | Key Feature | Ref. |

| Povarov Reaction | Chiral Phosphoric Acid | C2, C3, C4 | High enantiomeric ratios | clockss.org |

| Asymmetric Halogenation | Chiral Phosphoric Acid | C6 | Kinetic resolution | acs.org |

| Biomimetic Reduction | Chiral NAD(P)H model / Phosphoric Acid | C2 | High enantiomeric excess | wiley.com |

| Enantioselective Alkynylation | Copper / Chiral P,N Ligand | C2 | Good enantioselectivity | chemmethod.com |

Regioselective Alkylation and Arylation Reactions

The regioselective introduction of alkyl and aryl groups onto the this compound scaffold is a key strategy for diversifying its structure. The outcome of these reactions is highly dependent on the reaction conditions and the specific nature of the dihydroquinoline derivative.

Alkylation can occur at the nitrogen atom (N-alkylation) or a carbon atom (C-alkylation). For N-alkylation, the nitrogen of the dihydroquinoline acts as a nucleophile. For example, N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can be selectively N-ethylated at the quinoline nitrogen using bromoethane (B45996) in the presence of a base. cdnsciencepub.com In the case of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, methylation with methyl iodide initially occurs selectively at the sulfur atom (S-alkylation). Subsequent alkylation can then lead to a mixture of O- and N-methylated products. acs.org

C-alkylation and C-arylation often proceed via C-H activation methodologies. For instance, rhodium(I)-catalyzed C8-regioselective C-H alkenylation and arylation of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroquinolines have been achieved using alkenyl and aryl carboxylic acids. wiley.com Gold-catalyzed intramolecular hydroarylation of N-propargylanilines can also lead to 4-substituted-1,2-dihydroquinolines. chemmethod.com

| Reaction Type | Catalyst/Reagents | Position of Substitution | Regioselectivity | Ref. |

| N-Ethylation | K₂CO₃, Bromoethane | N1 | Selective N-alkylation over amide N | cdnsciencepub.com |

| Methylation | CH₃I, Triethylamine (B128534) | S, then N1 or O4 | S-alkylation followed by N- or O-alkylation | acs.org |

| C-H Arylation/Alkenylation | [Rh(CO)₂(acac)] | C8 | Highly regioselective for C8 | wiley.com |

| Intramolecular Hydroarylation | JohnPhosAu(CH₃CN)SbF₆ | C4 | Regiodivergent control possible | chemmethod.com |

Ring-Opening and Rearrangement-Induced Transformations

The this compound ring system can undergo several ring-opening and rearrangement reactions, which can be synthetically useful for accessing different molecular scaffolds.

A well-documented transformation is the acid-catalyzed disproportionation of 1,2-dihydroquinolines. In the presence of acid, 2-methyl-1,2-dihydroquinoline can disproportionate to yield a mixture of 2-methylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline. cdnsciencepub.comcdnsciencepub.com This reaction is believed to proceed via a 3,4-dihydroquinoline intermediate. cdnsciencepub.com

Ring cleavage has also been observed under basic conditions. For example, treatment of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with sodium hydroxide (B78521) in refluxing ethanol/water does not lead to hydrolysis of the nitrile, but rather to the cleavage of the dihydropyridine (B1217469) ring, yielding 2-(methylamino)benzoic acid. chemmethod.com

Rearrangement reactions are also known for related systems. The Claisen rearrangement of O-allylated 4-hydroxy-2-methylquinoline (B36942) is a key step in the synthesis of 4-hydroxy-2-methyl-3-(2-chloro-2-propenyl)quinoline. researchgate.net Furthermore, palladium-catalyzed cyclopropane (B1198618) ring expansion of N-(1'-alkoxy)cyclopropyl-2-haloanilines provides a novel route to 3,4-dihydro-2(1H)-quinolinone derivatives. researchgate.net Enzymatic systems have also been shown to catalyze semipinacol rearrangements in complex dihydroquinoline derivatives. kegg.jpqmul.ac.uk

Advanced Spectroscopic and Computational Approaches in 2 Methyl 3,4 Dihydroquinoline Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-Methyl-3,4-dihydroquinoline, providing insights from the nuclear to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be inferred from structurally similar compounds like 2-methyl-1,2,3,4-tetrahydroquinoline and other substituted dihydroquinolines. vulcanchem.comoup.comrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the dihydropyridine (B1217469) ring, and the methyl group. The aromatic protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The protons of the heterocyclic ring (at positions 3 and 4) would resonate in the aliphatic region, with the benzylic protons at C4 likely appearing as a triplet and the protons at C3 as a multiplet. The methine proton at C2, adjacent to the nitrogen and the methyl group, would also be in this region. The methyl group protons at position 2 would give rise to a characteristic doublet in the upfield region, likely around δ 1.2-1.5 ppm. vulcanchem.com The N-H proton would exhibit a broad singlet, the chemical shift of which can be influenced by solvent and concentration. ucl.ac.uk

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the aliphatic carbons of the dihydro-ring, and the methyl carbon. The aromatic carbons would resonate in the δ 110-150 ppm range. The aliphatic carbons C2, C3, and C4 would appear in the upfield region, typically between δ 20-60 ppm. The methyl carbon would be found at the most upfield position, generally below δ 25 ppm. rsc.orglibretexts.org

A summary of expected chemical shifts is presented in the table below.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | 110 - 150 |

| N-H | Variable, broad | - |

| C2-H | Multiplet | ~50 - 60 |

| C3-H₂ | Multiplet | ~25 - 35 |

| C4-H₂ | Triplet | ~20 - 30 |

| CH₃ | Doublet, ~1.2 - 1.5 | ~15 - 25 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N bond vibrations.

The NIST Chemistry WebBook provides a reference spectrum for the closely related compound, 2-methyl-1,2,3,4-tetrahydroquinoline, which can be used to infer the spectral features of this compound. nist.govnist.gov A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear as a group of sharp bands between 3000 and 3100 cm⁻¹. vscht.cz Aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. dergipark.org.tr The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the fingerprint region, between 1250 and 1335 cm⁻¹. dergipark.org.tr

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1335 |

Mass Spectrometry (MS and LC/MS) in Compound Identification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. For this compound (molar mass: 145.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 145.

Studies on the mass spectra of methyl-substituted tetrahydroquinolines have shown characteristic fragmentation patterns. cdnsciencepub.comingentaconnect.com A prominent fragmentation pathway for 2-methyl substituted tetrahydroquinolines is the loss of the methyl group, resulting in a strong peak at M-15 (m/z 130). cdnsciencepub.comingentaconnect.com Other significant fragments could arise from the cleavage of the heterocyclic ring.

Liquid chromatography-mass spectrometry (LC-MS) can be employed to separate this compound from a mixture and subsequently obtain its mass spectrum for identification. mdpi.commsu.edu

| Ion | m/z (expected) | Description |

| [M]⁺ | 145 | Molecular Ion |

| [M-15]⁺ | 130 | Loss of a methyl group (•CH₃) |

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to complement experimental data by providing theoretical insights into the geometric and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemmethod.comdntb.gov.ua For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to predict its optimized molecular geometry, bond lengths, and bond angles in the gas phase. kuleuven.beiucr.org

These calculations can also predict other key properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. chemmethod.comresearchgate.net

| Computational Parameter | Information Obtained |

| Geometry Optimization | Optimized bond lengths, bond angles, and dihedral angles |

| Molecular Electrostatic Potential (MEP) | Electron density distribution and sites for electrophilic/nucleophilic attack |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic transition properties and chemical reactivity |

| Predicted Spectroscopic Data | Theoretical NMR chemical shifts and IR vibrational frequencies |

Quantum Chemical Calculations in Elucidating Reaction Regioselectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the outcomes of chemical reactions involving the this compound scaffold. These computational methods provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules, thereby explaining the observed regioselectivity—the preference for bond formation at one position over other possible positions.

A significant area of investigation has been the regioselectivity of alkylation reactions on quinoline (B57606) derivatives. For instance, studies on the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide have demonstrated the power of computational analysis. nih.govnih.gov The initial reaction predictably occurs at the sulfur atom, yielding the S-methylated product. nih.govnih.gov However, subsequent alkylation presents multiple reactive sites (N- and O-alkylation). Quantum chemical calculations of the geometry and electron structure of the corresponding anion were performed to rationalize the experimental outcome. nih.govnih.govmdpi.com These calculations supported the experimental observation that a mixture of O- and N-methylated products forms, with a predominance of the O-methylated derivative. nih.govnih.gov

Similarly, the regioselectivity of the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored. beilstein-journals.org This substrate possesses two potentially reactive N–H sites: one on the quinoline ring (N1) and one on the carboxamide side chain. Experimental results showed exclusive ethylation at the N1 position of the quinoline core. Computational analysis, focusing on the deprotonation of the N-H sites and the resulting molecular orbitals, corroborated this finding. The calculations revealed that the N-H proton of the oxoquinoline is more acidic than that of the carboxamide group, making it the preferred site for reaction. beilstein-journals.org

DFT analysis has also been applied within the framework of Pearson's hard soft acid base (HSAB) theory to explain the regioselectivity in the synthesis of pyrazolo[4,3-c]quinolin-3,4-diones. researchgate.net In reactions where two cross-products were possible, only one regioisomer was isolated. DFT calculations indicated that the observed product was the result of kinetic control, with a lower activation barrier compared to the alternative regioisomer. researchgate.net Furthermore, computational workflows are being developed to predict the regioselectivity of C-H activation, a pivotal reaction in organic synthesis. beilstein-journals.org These methods analyze the formation of palladacycle intermediates, identifying the rate- and regioselectivity-determining step to forecast the most likely site of functionalization. beilstein-journals.org

| Reaction Type | Substrate Derivative | Computational Method | Key Finding on Regioselectivity | Reference |

|---|---|---|---|---|

| Alkylation | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Quantum Chemical Calculations | Calculations on the anion structure supported the observed predominance of the O-methylated product over the N-methylated product in the second alkylation step. | nih.gov, nih.gov |

| N-Ethylation | N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Deprotonation and Molecular Orbital Analysis | The higher acidity of the N1-H of the oxoquinoline ring compared to the amide N-H directs the selective N-ethylation. | beilstein-journals.org |

| Condensation/Cyclization | Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | DFT (HSAB Framework) | The formation of a single pyrazolo[4,3-c]quinolin-3,4-dione regioisomer is kinetically favored over the alternative possibility. | researchgate.net |

| Hydrogenation | 2-Methylquinoline (B7769805) | DFT (AFIR Method) | Hydrogenation proceeds via intermolecular transfer from [MeQin−H][H−B1] to a 1,4-dihydroquinoline (B1252258) intermediate. | oup.com, researchgate.net |

Conformational Analysis of this compound Derivatives

The conformational flexibility of the dihydroquinoline ring system plays a critical role in the biological activity and physicochemical properties of its derivatives. The non-aromatic, partially saturated ring can adopt several low-energy conformations, and understanding the preferred spatial arrangement is crucial for structure-activity relationship (SAR) studies and drug design. The primary tools for this analysis are single-crystal X-ray diffraction for solid-state structures and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformations, often augmented by computational energy calculations.

X-ray crystallography provides unambiguous determination of the conformation in the crystalline state. For example, the crystal structure of 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline, a related compound, was determined to be monoclinic with the space group P21/c. researchgate.net In other related structures, the dihydroquinoline ring has been observed to adopt a boat conformation. Such data provide precise bond lengths, angles, and torsion angles, defining the molecule's three-dimensional shape.

In solution, NMR spectroscopy is the most powerful technique for conformational analysis. ox.ac.ukmagritek.com The chemical shifts, coupling constants (J-coupling), and Nuclear Overhauser Effect (NOE) data provide a wealth of information about the molecule's average conformation and dynamic processes. ox.ac.uk For some 3,4-dihydroquinoline-1(2H)-carbaldehydes, NMR data has been used to characterize the major conformers present in solution. thieme-connect.com The 2-methyl group in derivatives like (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is thought to help stabilize the conformation of the dihydroquinoline ring, which can influence its pharmacokinetic properties.

Computational chemistry complements these experimental techniques by calculating the relative energies of different possible conformers (e.g., boat, twist-boat, half-chair) and the energy barriers for their interconversion. By mapping the potential energy surface, researchers can identify the most stable conformations and understand the flexibility of the ring system, which is essential for understanding how these molecules interact with biological targets. acs.org

| Derivative Class/Compound | Analytical Method | Key Conformational Finding | Reference |

|---|---|---|---|

| 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | X-ray Crystallography | Crystallizes in the monoclinic space group P21/c. | researchgate.net |

| 6-Methyl-2,3-dihydroquinolin-4(1H)-one | X-ray Crystallography | The dihydroquinoline ring adopts a boat conformation. | |

| 3,4-Dihydroquinoline-1(2H)-carbaldehydes | NMR Spectroscopy | Used to identify and provide data for the major conformers in solution. | thieme-connect.com |

| 2-Carboxytetrahydroquinolines | Computational Modeling | Theoretical studies help define the conformational requirements for biological receptor binding. | acs.org |

Investigation of Intermolecular and Intramolecular Interactions

The supramolecular assembly, crystal packing, and physical properties of this compound derivatives are governed by a complex network of non-covalent interactions. These forces, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be either intramolecular (within the same molecule) or intermolecular (between different molecules). Advanced spectroscopic and computational methods are employed to identify, characterize, and quantify these crucial interactions. scielo.org.mx

Intramolecular Interactions: A prevalent intramolecular interaction in substituted quinoline derivatives is hydrogen bonding. In derivatives containing hydroxyl and carbonyl groups in proximity, strong intramolecular hydrogen bonds are often formed. For example, single-crystal X-ray diffraction of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed a strong intramolecular hydrogen bond between the 4-hydroxy group and the carbonyl oxygen of the ester group at the 3-position. mdpi.com Similarly, in certain quinolone carboxylic acid derivatives, intramolecular O–H•••O and N–H•••O hydrogen bonds are observed, which can significantly influence the molecule's conformation and reactivity. mdpi.com

Intermolecular Interactions: These forces dictate how molecules arrange themselves in the solid state. The crystal packing of dihydroquinoline derivatives is often stabilized by a combination of weak directional hydrogen bonds (such as C-H···O and C-H···Cl) and van der Waals forces. researchgate.netmdpi.comnih.gov In some cases, π-π stacking interactions between the aromatic rings of adjacent molecules also contribute to the stability of the crystal lattice, although these can be absent if the planar aromatic systems are displaced from each other. researchgate.net

Computational Analysis of Interactions: To gain a deeper, quantitative understanding of these non-covalent forces, several computational techniques are utilized:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define and characterize chemical bonds, including weak non-covalent interactions. mdpi.comresearchgate.net